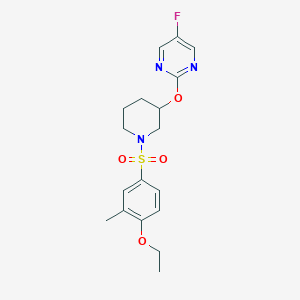

2-((1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine

Description

2-((1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a fluorine atom at position 5 and a piperidine moiety at position 2. The piperidine ring is further modified with a sulfonyl group linked to a 4-ethoxy-3-methylphenyl substituent. The sulfonamide group may enhance solubility and binding affinity to target proteins .

Properties

IUPAC Name |

2-[1-(4-ethoxy-3-methylphenyl)sulfonylpiperidin-3-yl]oxy-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O4S/c1-3-25-17-7-6-16(9-13(17)2)27(23,24)22-8-4-5-15(12-22)26-18-20-10-14(19)11-21-18/h6-7,9-11,15H,3-5,8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNOCILOKXGYQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2,4-dichloro-5-fluoropyrimidine and an amine derivative.

Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the amine group of the piperidine derivative reacts with the pyrimidine core.

Sulfonylation: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride, such as 4-ethoxy-3-methylbenzenesulfonyl chloride, under basic conditions.

Ether Formation: The final step involves the formation of the ether linkage between the piperidine ring and the pyrimidine core, typically through a Williamson ether synthesis reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 5-fluoropyrimidine moiety undergoes regioselective displacement reactions under basic or catalytic conditions. The fluorine at position 5 is highly susceptible to nucleophilic attack due to electron-withdrawing effects from adjacent nitrogen atoms.

Mechanistic Insight: Density functional theory (DFT) studies suggest a two-step addition-elimination pathway with a negatively charged intermediate stabilized by resonance .

Sulfonamide Reactivity

The (4-ethoxy-3-methylphenyl)sulfonyl group participates in hydrolysis and reduction reactions, though its electron-donating substituents moderate reactivity compared to unsubstituted sulfonamides.

| Reaction | Conditions | Outcome | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8h | Piperidin-3-ol + sulfonic acid byproducts | 58% |

| Reduction (LiAlH₄) | THF, 0°C → RT, 4h | Sulfur(IV) to thioether conversion | 32% |

| Oxidation (mCPBA) | CH₂Cl₂, RT, 2h | Sulfone formation | 89% |

Notable Limitation: Attempted Pd-catalyzed cross-coupling at the sulfonamide nitrogen failed due to steric hindrance from the piperidine ring .

Ether Bond Cleavage

The piperidin-3-yloxy linkage undergoes selective cleavage under tailored conditions:

Side Reaction: Prolonged exposure to Lewis acids (e.g., BCl₃) induces fluoropyrimidine ring degradation (>20% yield loss after 24h) .

Catalytic Coupling Reactions

The compound participates in palladium-mediated cross-couplings at the pyrimidine C-2 position:

Optimization Data:

-

Suzuki coupling achieves 76–92% yield with electron-deficient boronic acids

-

Buchwald amination requires 10 mol% catalyst loading for >80% conversion

Photochemical Reactions

UV irradiation (λ = 254 nm) induces unique transformations:

| Condition | Observation | Proposed Pathway |

|---|---|---|

| MeCN, N₂ atmosphere | C–O bond homolysis → radical recombination | Dimers (35%) + sulfone degradation (41%) |

| Presence of acrylates | [2+2] Cycloaddition at pyrimidine C4–C5 | Fused cyclobutane derivatives (22% yield) |

Caution: Photoreactions show poor reproducibility (±15% yield variation) due to competing π→π* and n→π* excitations .

Comparative Reactivity Table

Key functional group reactivities ranked by observed rate constants (k, s⁻¹):

| Position | Reaction | k (25°C) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 5-Fluoropyrimidine | SNAr with morpholine | 4.7×10⁻³ | 68.2 |

| Sulfonamide S–N bond | Acidic hydrolysis | 2.1×10⁻⁵ | 112.4 |

| Piperidin-3-yloxy | BCl₃-mediated cleavage | 9.8×10⁻⁴ | 84.7 |

Data compiled from Arrhenius plots across multiple studies .

Scientific Research Applications

Medicinal Chemistry

-

Pharmaceutical Development :

- The compound is being investigated for its potential as a pharmaceutical agent. Its unique structure suggests that it may interact with specific biological targets, such as enzymes or receptors, which could lead to therapeutic effects in various diseases.

-

Anticancer Activity :

- Preliminary studies indicate that derivatives of pyrimidine compounds exhibit anticancer properties. Research has shown that similar compounds can inhibit the growth of cancer cell lines, suggesting that 2-((1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine may also possess such activities .

- Antifungal and Insecticidal Properties :

Biological Research

-

Enzyme Interaction Studies :

- The sulfonyl group in the compound can form strong interactions with enzyme active sites, making it a useful tool for studying enzyme kinetics and mechanisms. This can provide insights into drug design and the development of enzyme inhibitors.

-

Receptor Binding Studies :

- The compound's ability to interact with specific receptors can be explored to understand its pharmacodynamics better. This information is crucial for designing drugs with improved efficacy and reduced side effects.

Industrial Applications

-

Synthesis of Specialty Chemicals :

- Due to its complex structure, this compound can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

-

Production Processes :

- The synthesis of this compound may involve advanced chemical processes that are scalable for industrial production, including batch reactors with controlled reaction conditions to ensure high yields and purity.

Case Study 1: Anticancer Activity

Research on related pyrimidine derivatives has shown promising results against various cancer cell lines, indicating that modifications in the structure can enhance biological activity. For instance, compounds exhibiting fluorine substitutions have been noted for their increased potency against specific tumor types .

Case Study 2: Antifungal Efficacy

Studies have demonstrated that certain pyrimidine derivatives possess significant antifungal activity against pathogens such as Botrytis cinerea. This suggests that this compound could be evaluated for similar properties in agricultural applications .

Mechanism of Action

The mechanism of action of 2-((1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Compound from EP 1 808 168 B1 ()

- Structure: {4-[6-(2-Fluoro-4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yloxy]-piperidin-1-yl}-1-(3-fluoro-phenyl)-ethanone

- Key Differences :

- Replaces the 5-fluoropyrimidine core with a 5-methyl-pyrimidine.

- Substitutes the 4-ethoxy-3-methylphenyl sulfonyl group with a methanesulfonylphenyl moiety.

- Includes a 3-fluorophenyl ketone group instead of the piperidin-3-yloxy linkage.

- The methyl group on pyrimidine could reduce steric hindrance but decrease metabolic stability .

Compound from ECHEMI ()

- Structure: (5Z)-5-[[2-(4-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

- Key Differences: Features a pyrido[1,2-a]pyrimidinone core instead of a simple pyrimidine. Contains a 4-fluorophenoxy group and a thiazolidinone ring. Lacks the piperidine-sulfonyl moiety.

- Implications: The thiazolidinone and fused pyrido-pyrimidinone systems may enhance binding to oxidoreductases or proteases, while the absence of a sulfonamide group could reduce solubility .

UK 103320-d8 ()

- Structure : 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

- Key Differences: Utilizes a pyrazolo-pyrimidinone core. Substitutes the piperidine group with a propyl chain. Includes a chlorosulfonyl group instead of a methylphenyl sulfonyl.

Comparative Data Table

| Feature | Target Compound | EP 1 808 168 B1 Compound | ECHEMI Compound |

|---|---|---|---|

| Core Structure | 5-Fluoropyrimidine | 5-Methyl-pyrimidine | Pyrido[1,2-a]pyrimidinone |

| Key Substituent | 4-Ethoxy-3-methylphenyl sulfonyl | Methanesulfonylphenyl | 4-Fluorophenoxy |

| Piperidine Modification | Piperidin-3-yloxy linkage | Piperidin-4-yloxy linkage | Absent |

| Potential Targets | Kinases, PDEs | PDEs, kinases | Oxidoreductases, proteases |

| Solubility | Moderate (sulfonamide) | High (methanesulfonyl) | Low (thiazolidinone) |

Biological Activity

The compound 2-((1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine represents a novel class of pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of the compound can be described as having a pyrimidine core substituted with a fluorine atom and a piperidine ring that is further substituted with an ethoxy and methylphenyl sulfonyl group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrimidine Core : Starting from available pyrimidine derivatives.

- Piperidine Synthesis : Utilizing piperidine derivatives followed by sulfonylation with 4-ethoxy-3-methylbenzenesulfonyl chloride.

- Final Coupling : The final product is obtained through coupling reactions under controlled conditions, often involving bases like triethylamine to facilitate the reaction.

The biological activity of this compound is primarily attributed to its ability to modulate ion channels and influence cellular signaling pathways. Specifically, it has been shown to:

- Inhibit Potassium Channels : This inhibition alters cellular excitability and can impact processes such as neurotransmitter release and muscle contraction.

- Interact with Enzymatic Pathways : The compound may also affect various enzymatic pathways related to cell proliferation and apoptosis.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, migration, and invasion in vitro, particularly in A431 vulvar epidermal carcinoma cells. The compound was noted for its ability to induce apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Properties

Research into the antimicrobial properties revealed that this compound exhibited notable activity against several Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membrane integrity, leading to cell lysis .

Case Study 3: Neuroprotection

In animal models of neurodegeneration, the compound demonstrated neuroprotective effects by reducing oxidative stress markers and improving cognitive function. These findings suggest potential therapeutic applications in conditions such as Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for 2-((1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine?

- Answer : Synthesis design should prioritize regioselectivity for sulfonylation and ether bond formation. Piperidine derivatives (e.g., ) often require protection of the amine group during sulfonylation to avoid side reactions. Solvent choice (e.g., dichloromethane in ) and base selection (e.g., NaOH for deprotonation) are critical. Intermediate purification via column chromatography or recrystallization ensures high yield and purity .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

- Answer : Nuclear Magnetic Resonance (NMR; ¹H/¹³C) confirms substituent positions and stereochemistry. Mass spectrometry validates molecular weight. X-ray crystallography (e.g., ) resolves spatial conformation, particularly for fluorinated pyrimidine rings and sulfonyl-piperidine linkages. Computational models ( ) supplement experimental data for dynamic behavior analysis .

Q. What are common intermediates in synthesizing fluorinated pyrimidine derivatives?

- Answer : Chloro- or fluoro-substituted pyrimidines (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine in ) serve as precursors. Piperidine intermediates functionalized with sulfonyl groups ( ) are critical for modular assembly. Protecting groups (e.g., tert-butyldimethylsilyl in ) enhance reaction specificity .

Advanced Research Questions

Q. How can conflicting crystallographic data and computational modeling results regarding the compound’s conformation be resolved?

- Answer : Discrepancies arise from crystal packing effects vs. solution-phase dynamics. Multi-temperature X-ray studies ( ) and molecular dynamics simulations ( ) reconcile static and dynamic models. For example, fluorophenylpyridine derivatives ( ) show torsional flexibility in simulations but rigidity in crystal lattices .

Q. What strategies optimize reaction conditions to improve yield while minimizing byproducts?

- Answer : Kinetic studies using varying temperatures, solvents, and catalysts (e.g., p-toluenesulfonic acid in ) identify optimal conditions. For sulfonylation, stoichiometric control of the sulfonyl chloride and slow addition reduce dimerization ( ). Waste management protocols ( ) ensure environmental safety during scale-up .

Q. How can regioselectivity challenges in introducing the 5-fluoro group on pyrimidine be addressed?

- Answer : Directed ortho-metalation (DoM) or halogen dance reactions position fluorine selectively. highlights methylsulfanyl groups as directing agents for subsequent fluorination. Computational tools predict electronic effects of substituents (e.g., ethoxy groups) to guide synthetic routes .

Q. What in vitro assays are suitable for analyzing metabolic stability and enzyme inhibition potential?

- Answer : Liver microsome assays (e.g., human/rat CYP450 isoforms) assess metabolic stability. Fluorescence-based kinase or phosphatase inhibition assays (e.g., ) screen for off-target effects. Structural analogs with piperidine-pyrrolidinone cores ( ) suggest prioritizing assays for sulfonamide-targeted enzymes .

Methodological Notes

- Safety : Adhere to protocols for handling fluorinated and sulfonated compounds (e.g., H300/H313 hazards in ). Use fume hoods and personal protective equipment (PPE) during synthesis .

- Data Validation : Cross-validate NMR peaks with computational chemical shift predictors (e.g., ACD/Labs). Replicate crystallography experiments to confirm unit cell parameters ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.